Nae-IN-M22

Drug discovery Structure-based virtual screening Scaffold novelty

Nae-IN-M22 (also designated NAE-IN-M22 or NEDD8 inhibitor M22) is a selective, reversible inhibitor of the NEDD8-activating enzyme (NAE), a critical E1 enzyme in the neddylation cascade. Discovered through structure-based virtual screening of a 50,000-compound library against the NAE active site, M22 features a distinct piperidin-4-amine scaffold (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine; CAS 864420-54-2; molecular formula C20H24Cl2N2; molecular weight 363.3 g/mol) that differentiates it from adenosine monophosphate (AMP)-analog NAE inhibitors such as MLN4924 (pevonedistat) and SOMCL-19-133.

Molecular Formula C20H24Cl2N2
Molecular Weight 363.3 g/mol
Cat. No. B2901657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNae-IN-M22
Molecular FormulaC20H24Cl2N2
Molecular Weight363.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2
InChIKeyWMEXQHGRMWPOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Nae-IN-M22 (M22) NEDD8-Activating Enzyme Inhibitor for Neddylation Pathway Research


Nae-IN-M22 (also designated NAE-IN-M22 or NEDD8 inhibitor M22) is a selective, reversible inhibitor of the NEDD8-activating enzyme (NAE), a critical E1 enzyme in the neddylation cascade [1]. Discovered through structure-based virtual screening of a 50,000-compound library against the NAE active site, M22 features a distinct piperidin-4-amine scaffold (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine; CAS 864420-54-2; molecular formula C20H24Cl2N2; molecular weight 363.3 g/mol) that differentiates it from adenosine monophosphate (AMP)-analog NAE inhibitors such as MLN4924 (pevonedistat) and SOMCL-19-133 [1][2]. M22 inhibits the formation of the Ubc12-NEDD8 thioester intermediate, blocks cullin neddylation, stabilizes CRL substrates (e.g., p27, CDT1, p53), and induces apoptosis in cancer cells [1].

Why Nae-IN-M22 Cannot Be Substituted with Generic NAE Inhibitors


NAE inhibitors exhibit pronounced scaffold-dependent differences in binding mode, cellular selectivity, and in vivo tolerability that preclude interchangeable use in research settings. M22 binds the NAE-NEDD8 complex in a conformation distinct from that of the AMP-analog inhibitor MLN4924 (PDB 3GZN), with its 2,4-dichloro-1-phenethyl group mapping onto the phosphate groups of ATP rather than the nucleotide-binding pocket occupied by MLN4924 [1]. This structural divergence translates into functional differences: M22 demonstrates a 7.8-fold selectivity window between cancer (A549 GI50 = 5.5 μM) and non-cancer (GES-1 GI50 = 43.0 μM) cells, whereas many preclinical NAE inhibitors lack reported tumor/normal selectivity profiling [1]. Furthermore, M22 exhibits mechanism-based synergism with the proteasome inhibitor bortezomib—a property not universally shared across NAE inhibitor chemotypes—and demonstrates low acute toxicity in a zebrafish model (no mortality up to 90 μM) in contrast to bortezomib (LC50 = 5.47 μM) [1]. These scaffold-specific attributes make generic substitution scientifically unsound for experiments requiring defined neddylation pathway interrogation or combination therapy studies.

Quantitative Differentiation of Nae-IN-M22 Versus NAE Inhibitor Comparators


Distinct Piperidin-4-amine Scaffold and Virtual Screening Origin

M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) was identified from a 50,000-compound virtual screen against the NAE active site, yielding a piperidin-4-amine scaffold structurally unrelated to the AMP-analog core of MLN4924, TAS4464, and SOMCL-19-133 [1]. Molecular modeling revealed that M22 binds the NAE-NEDD8 complex with a conformation distinct from MLN4924 (PDB 3GZN), with its 2,4-dichloro-1-phenethyl group occupying the phosphate-binding region of ATP [1]. This unique chemotype provides an alternative starting point for structure-activity relationship (SAR) studies and scaffold-hopping campaigns not accessible with AMP-mimetic inhibitors [1].

Drug discovery Structure-based virtual screening Scaffold novelty Medicinal chemistry

Cellular Selectivity Window: Cancer vs. Non-Cancer Cell GI50 Ratio

M22 demonstrates a quantifiable selectivity window between cancer and non-cancer cell lines. In A549 lung adenocarcinoma cells (NAE-upregulated), M22 inhibited proliferation with GI50 = 5.5 μM and GI90 = 19.3 μM [1]. In contrast, against the non-cancer gastric mucosal cell line GES-1, the GI50 was 43.0 μM—a 7.8-fold higher concentration required for equivalent growth inhibition [1]. This differential sensitivity suggests that M22 preferentially targets cells with elevated neddylation activity rather than exerting general cytotoxicity, a finding corroborated by the inactivity of six structurally related piperidin-4-amine analogs at concentrations up to 90 μM [1].

Cancer cell selectivity Therapeutic window Antiproliferative assay Neddylation

In Vivo Tumor Growth Inhibition: T/C Ratio in AGS Xenograft Model

In an AGS gastric adenocarcinoma xenograft model, M22 administered intraperitoneally at 60 mg/kg once daily for two weeks produced significant tumor growth inhibition with a T/C ratio (treated tumor volume / control tumor volume) of 0.284 (P < 0.01) [1]. This represents a 71.6% reduction in tumor volume relative to vehicle control. For contextual reference, the positive control bortezomib (1 mg/kg i.p.) was also effective, though direct statistical comparison between M22 and bortezomib was not reported [1]. Comparative NAE inhibitor xenograft data: MLN4924 at 30-60 mg/kg produces significant tumor growth inhibition in HCT-116 and DLBCL models [2]; SOMCL-19-133 (oral or subcutaneous) induces tumor regression in mouse xenografts [3]; TAS4464 demonstrates antitumor activity in diverse cancer models [4].

In vivo efficacy Xenograft model Tumor growth inhibition Anticancer activity

Acute Toxicity Profile: Zebrafish LC50 Comparison with Bortezomib

In a zebrafish acute toxicity model, M22 exhibited no mortality across a concentration range of 0.36 μM to 90 μM (the highest dose tested), demonstrating favorable acute tolerability [1]. In contrast, the proteasome inhibitor bortezomib—evaluated in parallel as a comparator—exhibited an LC50 of 5.47 μM under identical experimental conditions [1]. This 16.4-fold difference in LC50 (M22 >90 μM vs. bortezomib 5.47 μM) indicates that M22 has a substantially lower acute toxicity profile than bortezomib in this predictive vertebrate model [1]. Zebrafish toxicity profiles show strong concordance with mammalian toxicity outcomes, supporting translational relevance [1].

Acute toxicity Zebrafish model Safety pharmacology LC50

Mechanism-Based Synergism with Proteasome Inhibitor Bortezomib

M22 exhibits mechanism-based synergism with the proteasome inhibitor bortezomib in A549 cell proliferation assays [1]. Combination treatment produced greater growth inhibition than either agent alone, a finding consistent with the orthogonal targeting of the ubiquitin-proteasome system (UPS) at distinct nodes (NAE-mediated neddylation vs. proteasomal degradation). Notably, neither adriamycin nor 5-fluorouracil showed synergistic activity with M22 under identical conditions, indicating that the M22-bortezomib synergism is mechanism-specific rather than a general chemosensitization effect [1]. This property distinguishes M22 from NAE inhibitors lacking reported bortezomib synergy data.

Drug synergy Combination therapy Proteasome inhibition UPS pathway

Selective Inhibition of NEDDylation Over SUMOylation and Ubiquitination

M22 selectively inhibits NEDDylation while sparing closely related ubiquitin-like protein (UBL) conjugation pathways. In A549 cell-based assays, M22 treatment at various concentrations did not suppress the formation of Ubc10-Ub (ubiquitination), Ubc9-SUMO (SUMOylation), or USE1-Ub thioester intermediates, whereas Ubc12-NEDD8 formation was inhibited in a concentration-dependent manner [1]. This cellular selectivity profile indicates that M22 specifically targets NAE without cross-inhibiting the E1 enzymes for ubiquitin (UAE), SUMO (SAE), or FAT10 [1]. For context, MLN4924 demonstrates biochemical selectivity with IC50 values of 4.7 nM (NAE), 1.5 μM (UAE), and 8.2 μM (SAE)—a 319- to 1,745-fold window . TAS4464 exhibits >400-fold selectivity over UAE and SAE , while SOMCL-19-133 shows >2,855-fold selectivity over UAE [2].

Post-translational modification UBL selectivity NEDD8 SUMO Ubiquitin

Optimal Research Applications for Nae-IN-M22 Based on Validated Performance Characteristics


Scaffold-Hopping and SAR Diversification Studies

Investigators developing novel NAE inhibitors with non-AMP-mimetic binding modes should select M22 as a starting scaffold. Its piperidin-4-amine core—identified through virtual screening of 50,000 compounds—binds the ATP phosphate region of NAE, a site distinct from the nucleotide-binding pocket targeted by MLN4924 and related AMP analogs [1]. This orthogonal binding mode, confirmed by molecular docking against the NAE-NEDD8 complex, enables structure-guided modification at three identified positions (2,4-dichlorophenyl group, benzyl group, and piperidine nitrogen) to optimize potency and selectivity without competitive interference from AMP-analog intellectual property [1].

In Vivo Neddylation Pathway Studies in Gastric Cancer Models

Researchers requiring a validated in vivo tool compound for neddylation pathway investigation in gastric adenocarcinoma should utilize M22. In AGS xenograft-bearing nude mice, M22 administered at 60 mg/kg i.p. daily for 14 days achieved a T/C ratio of 0.284 (71.6% tumor growth inhibition; P < 0.01), confirming in vivo target engagement and antitumor activity [1]. The concurrent demonstration of low acute toxicity in zebrafish (LC50 > 90 μM, vs. bortezomib LC50 = 5.47 μM) supports multi-week dosing regimens without toxicity-driven experimental attrition [1].

Combination Studies with Proteasome Inhibitors

Experiments designed to evaluate dual blockade of neddylation and proteasomal degradation should employ M22 as the NAE inhibitor of choice. M22 exhibits mechanism-based synergism with bortezomib in A549 cell proliferation assays, whereas combinations with adriamycin or 5-fluorouracil show no enhanced activity [1]. This orthogonal targeting of the UPS at distinct regulatory nodes provides a validated platform for assessing the therapeutic potential of concurrent NAE and proteasome inhibition, with M22 serving as a characterized tool compound for dose-response and mechanistic studies [1].

Cancer-Selective Neddylation Inhibition Experiments

Studies requiring discrimination between target-mediated anticancer activity and non-specific cytotoxicity should utilize M22's defined selectivity window. The 7.8-fold difference in GI50 values between A549 cancer cells (5.5 μM) and GES-1 non-cancer cells (43.0 μM) provides a quantitative benchmark for interpreting experimental outcomes [1]. This selectivity, validated by the inactivity of six structural analogs at concentrations up to 90 μM, ensures that observed antiproliferative effects are attributable to NAE inhibition rather than general piperidin-4-amine scaffold toxicity [1].

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